![molecular formula C22H22N2O4 B2818736 Methyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate CAS No. 1357702-57-8](/img/structure/B2818736.png)
Methyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate, also known as MEQ, is a synthetic compound that has been the subject of extensive research in recent years. MEQ belongs to the class of quinoline-based compounds and has been found to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The reaction of sodium 2-amino-3-cyanoquinoline-4-carboxylate and 2-methyl-3-cyanoquinoline-4-carboxylic acid in polyphosphoric acid leads to 2-amino- and 2-methylquinoline-3,4-dicarboximide, showcasing the versatility in synthesizing quinoline derivatives (Campaigne & Hutchinson, 1970).
- A series of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino] alkanoates has been developed, emphasizing the role of quinoline derivatives as intermediates for further chemical transformations (Fathala & Pazdera, 2017).
Potential Applications
- Quinoline derivatives synthesized from 2-methyl-4-chloroquinoline show promise in various chemical reactions, indicating their potential utility in developing new materials or pharmaceutical compounds (Avetisyan et al., 2005).
- The antimicrobial, analgesic, and antipyretic activities of certain quinoline derivatives have been studied, suggesting their application in medical and pharmaceutical research (Mar'yasov et al., 2016).
Biomedical Research
- Some quinoline derivatives exhibit significant anticancer activity, indicating their potential as therapeutic agents in cancer treatment (Gaber et al., 2021).
- The antihypoxic activity of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid N-R-amide hydrochlorides has been evaluated, highlighting the potential for these compounds in treating conditions related to hypoxia (Ukrainets, Mospanova, & Davidenko, 2014).
Wirkmechanismus
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, such as hydrogen bonding and van der waals forces . The presence of the ethylphenylamino and quinoline groups in the compound suggests it may act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in signal transduction, protein synthesis, and cell cycle regulation
Pharmacokinetics
The compound’s molecular weight (2273 g/mol ) suggests it may be well-absorbed and distributed throughout the body. The presence of the ethylphenylamino and quinoline groups may also influence its metabolism and excretion .
Result of Action
Based on its structure, it may modulate the activity of various proteins or enzymes, leading to changes in cellular function
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . Additionally, the compound’s action may be influenced by the specific cellular environment in which it is active, including the presence of other proteins or molecules, the cellular pH, and the redox state .
Eigenschaften
IUPAC Name |
methyl 4-[2-(4-ethylanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-4-15-6-8-16(9-7-15)23-21(25)13-28-20-12-19(22(26)27-3)24-18-10-5-14(2)11-17(18)20/h5-12H,4,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOAYSNOKPVENV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.